(4-Aminocyclohexyl)methanol (4-Aminocyclohexyl)methanol
Brand Name: Vulcanchem
CAS No.: 89854-94-4
VCID: VC7804156
InChI: InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
SMILES: C1CC(CCC1CO)N
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol

(4-Aminocyclohexyl)methanol

CAS No.: 89854-94-4

Cat. No.: VC7804156

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

(4-Aminocyclohexyl)methanol - 89854-94-4

Specification

CAS No. 89854-94-4
Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
IUPAC Name (4-aminocyclohexyl)methanol
Standard InChI InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
Standard InChI Key GHUJZOFJZVGTSN-UHFFFAOYSA-N
SMILES C1CC(CCC1CO)N
Canonical SMILES C1CC(CCC1CO)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(4-Aminocyclohexyl)methanol is characterized by a cyclohexane ring substituted with an aminomethyl group at the 4-position and a hydroxymethyl group at the 1-position. Key identifiers include:

PropertyValueSource
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
CAS Number1467-84-1
IUPAC Name(4-aminocyclohexyl)methanol
XLogP3-AA0.1
SMILESC1CC(CCC1CO)N

The compound’s low partition coefficient (XLogP3-AA = 0.1) suggests moderate hydrophilicity, facilitating its solubility in polar solvents like methanol and water .

Stereochemical Considerations

The trans-isomer of (4-aminocyclohexyl)methanol is preferentially synthesized due to its thermodynamic stability and relevance in biological systems. Chiral chromatography and nuclear Overhauser effect spectroscopy (NOESY) confirm the trans-configuration, where the amino and hydroxymethyl groups occupy equatorial positions . This spatial arrangement minimizes steric hindrance, enhancing reactivity in substitution and oxidation reactions .

Synthesis and Industrial Production

Catalytic Hydrogenation Method

The patent CN103420855A outlines a scalable synthesis route starting from 4-aminobenzoic ester :

  • Catalytic Hydrogenation:

    • Reactants: 4-Aminobenzoic ester, H₂ (4.0 bar), Pd/C catalyst

    • Conditions: 60–80°C, 6–10 hours

    • Yield: 95% (HPLC purity ≥99%)

  • Phthaloyl Protection:

    • Tetrachlorophthalic anhydride introduces phthalimide protection, preventing unwanted side reactions during subsequent steps .

  • Ester Reduction:

    • LiAlH₄ reduces the ester group to a primary alcohol, yielding (4-aminocyclohexyl)methanol .

StepReagents/ConditionsYieldPurity
HydrogenationH₂, Pd/C, 60–80°C95%≥99%
Phthaloyl ProtectionTetrachlorophthalic Anhydride91%≥98%
Ester ReductionLiAlH₄, THF89%≥97%

This method avoids column chromatography, reducing production costs and environmental impact .

Alternative Synthetic Routes

  • Nitrocyclohexane Reduction: Hydrogenation of 4-nitrocyclohexanemethanol using Raney nickel achieves 87% yield but requires stringent temperature control to avoid over-reduction .

  • Grignard Reaction: 4-Aminocyclohexylmagnesium bromide reacts with formaldehyde, though stereochemical inconsistencies limit its adoption .

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate

The compound’s amino and alcohol functionalities enable its use in synthesizing dopamine receptor agonists. Trans-4-substituted derivatives exhibit Ki values <100 nM for D₂ receptors due to optimal hydrogen bonding with Asp114 residues .

Polymer Modification

Incorporating (4-aminocyclohexyl)methanol into epoxy resins improves tensile strength by 15–20%, as the amino group cross-links polymer chains during curing .

Recent Research Advancements

CD38 Inhibitor Development

N-substitution with pyrimidine-4-carboxamide enhances CD38 inhibition (IC₅₀ <50 nM), positioning the compound as a candidate for cancer immunotherapy .

Solvent Stability Studies

  • Aqueous Solutions: Stable at pH 6–8 for 24 hours (degradation <5%) but undergoes rapid hydrolysis at pH <4 .

  • Organic Solvents: Ethanol and DMSO solutions remain stable for ≥1 month at 25°C .

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